Cas no 953210-00-9 (N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide)

N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a benzylpiperidine scaffold linked to a thiophene sulfonamide moiety. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for potential applications in receptor modulation and enzyme inhibition. The benzylpiperidine group enhances lipophilicity and membrane permeability, while the thiophene sulfonamide moiety contributes to binding affinity and selectivity. Its well-defined synthetic pathway ensures reproducibility, making it a valuable intermediate for drug discovery and biochemical research. The compound’s stability under standard laboratory conditions further supports its utility in experimental and developmental studies.
N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide structure
953210-00-9 structure
Product Name:N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide
CAS No:953210-00-9
MF:C17H22N2O2S2
MW:350.498781681061
CID:6530224
Update Time:2025-06-11

N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide
    • N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
    • Inchi: 1S/C17H22N2O2S2/c20-23(21,17-7-4-12-22-17)18-13-15-8-10-19(11-9-15)14-16-5-2-1-3-6-16/h1-7,12,15,18H,8-11,13-14H2
    • InChI Key: DRXXGGVNSRFTQC-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2CCN(CC3=CC=CC=C3)CC2)(=O)=O)SC=CC=1

N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5017-0347-2μmol
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
953210-00-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5017-0347-5μmol
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
953210-00-9
5μmol
$63.0 2023-09-10
Life Chemicals
F5017-0347-10μmol
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
953210-00-9
10μmol
$69.0 2023-09-10
Life Chemicals
F5017-0347-20μmol
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
953210-00-9
20μmol
$79.0 2023-09-10
Life Chemicals
F5017-0347-1mg
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
953210-00-9
1mg
$54.0 2023-09-10
Life Chemicals
F5017-0347-2mg
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
953210-00-9
2mg
$59.0 2023-09-10
Life Chemicals
F5017-0347-3mg
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
953210-00-9
3mg
$63.0 2023-09-10
Life Chemicals
F5017-0347-4mg
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
953210-00-9
4mg
$66.0 2023-09-10
Life Chemicals
F5017-0347-5mg
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
953210-00-9
5mg
$69.0 2023-09-10
Life Chemicals
F5017-0347-10mg
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
953210-00-9
10mg
$79.0 2023-09-10

Additional information on N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide

Introduction to N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide (CAS No. 953210-00-9)

N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 953210-00-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and therapeutic potential. The structural integration of a benzylpiperidine moiety with a thiophene sulfonamide backbone imparts unique pharmacological properties, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide consists of a thiophene ring substituted with a sulfonamide group at the 2-position and an N-benzylpiperidine moiety attached to the methylthiophene sulfonamide. This configuration suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating various physiological processes. The presence of the benzylpiperidine group, in particular, is noteworthy as it is frequently employed in medicinal chemistry due to its ability to enhance binding affinity and selectivity in drug molecules.

In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced pharmacological profiles. Sulfonamides have long been recognized for their antimicrobial, anti-inflammatory, and anticancer properties, among others. The compound N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide represents an innovative approach to leveraging these properties while introducing structural modifications that may improve solubility, bioavailability, and target specificity. Such advancements are crucial for addressing the growing challenge of multidrug resistance in various therapeutic areas.

The synthesis of N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps typically include the formation of the thiophene sulfonamide core followed by functionalization with the benzylpiperidine group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been utilized to facilitate these transformations efficiently. The optimization of synthetic routes is essential not only for economic feasibility but also for ensuring the scalability of production for potential clinical applications.

The pharmacological evaluation of N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide has revealed intriguing findings that warrant further exploration. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes implicated in cancer progression and inflammatory diseases. The compound's ability to modulate the activity of these enzymes may translate into therapeutic benefits by disrupting pathological signaling pathways. Additionally, its interaction with biological targets suggests a possible role in neurodegenerative disorders, where sulfonamides have shown promise in preliminary investigations.

The structural features of N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide also make it an attractive scaffold for structure-based drug design. Computational modeling and molecular dynamics simulations have been employed to elucidate its binding mode with potential targets. These studies provide valuable insights into how the compound interacts with biological systems at the molecular level, guiding the design of next-generation derivatives with improved efficacy and reduced side effects. Such computational approaches are increasingly integral to modern drug discovery pipelines due to their ability to accelerate the identification of lead compounds.

In conclusion, N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide represents a significant advancement in the development of sulfonamide-based therapeutics. Its unique structural composition and demonstrated biological activity position it as a compelling candidate for further clinical investigation. As research in this field continues to evolve, compounds like N-(1-benzylpiperidin-4-y

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen